molecular formula C7H8N8O B14721230 2,4,7-Triaminopteridine-6-carboxamide CAS No. 15167-22-3

2,4,7-Triaminopteridine-6-carboxamide

Cat. No.: B14721230
CAS No.: 15167-22-3
M. Wt: 220.19 g/mol
InChI Key: QDXPFJVAPURLKO-UHFFFAOYSA-N
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Description

2,4,7-Triaminopteridine-6-carboxamide is a chemical compound with the molecular formula C7H8N8O. It is known for its unique structure, which includes three amino groups attached to a pteridine ring and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Triaminopteridine-6-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the direct condensation of carboxylic acids with amines in the presence of a catalyst such as titanium tetrachloride (TiCl4). This reaction is usually carried out in pyridine at elevated temperatures (around 85°C) to yield the desired amide product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Triaminopteridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of halogenating agents or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

2,4,7-Triaminopteridine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer, antifungal, and antibacterial agent due to its unique structure and reactivity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,7-Triaminopteridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological processes, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • 2,4,7-Triaminopteridine-6-carboxylic acid
  • 2,4,6-Triaminopyrimidine
  • 2,4-Diaminopteridine

Comparison: Compared to similar compounds, 2,4,7-Triaminopteridine-6-carboxamide is unique due to its specific arrangement of amino groups and the presence of a carboxamide groupFor instance, while 2,4,6-Triaminopyrimidine also contains multiple amino groups, it lacks the carboxamide functionality, which can significantly alter its chemical behavior and biological activity .

Properties

CAS No.

15167-22-3

Molecular Formula

C7H8N8O

Molecular Weight

220.19 g/mol

IUPAC Name

2,4,7-triaminopteridine-6-carboxamide

InChI

InChI=1S/C7H8N8O/c8-3-1(5(10)16)12-2-4(9)14-7(11)15-6(2)13-3/h(H2,10,16)(H6,8,9,11,13,14,15)

InChI Key

QDXPFJVAPURLKO-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(N=C1N=C(C(=N2)C(=O)N)N)N)N

Origin of Product

United States

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